molecular formula C14H21ClN2O3 B3116598 trans-1-Cbz-4-amino-3-methoxypiperidine hcl CAS No. 2177264-15-0

trans-1-Cbz-4-amino-3-methoxypiperidine hcl

Cat. No.: B3116598
CAS No.: 2177264-15-0
M. Wt: 300.78
InChI Key: HBTOPFVAMPQCDT-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O3 and a molecular weight of 300.78. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceutical compounds.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride can be compared with other similar compounds, such as:

  • trans-1-Cbz-4-amino-3-hydroxypiperidine hydrochloride
  • trans-1-Cbz-4-amino-3-ethoxypiperidine hydrochloride

These compounds share similar structures but differ in the functional groups attached to the piperidine ring. The uniqueness of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTOPFVAMPQCDT-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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